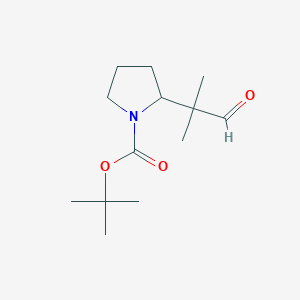

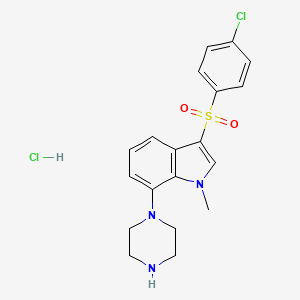

(E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine], which has been studied for its modulatory activity on the interactions between IL-1β and IL-1R1 .

Synthesis Analysis

Based on a previous report, three types of DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .Molecular Structure Analysis

The molecular formula of this compound is C31H24N4 . The average mass is 452.549 Da and the monoisotopic mass is 452.200104 Da .Chemical Reactions Analysis

The DPIE derivatives affected different aspects of cytokine production. Some groups of the derivatives enabled synergistic pro-inflammatory cytokine production, while another group caused diminished cytokine production compared to DPIE stimulation .Applications De Recherche Scientifique

Synthesis and Characterization

- Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine : This compound was synthesized using a Ullmann coupling reaction, showcasing the utility of (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine in creating complex organic molecules. It was characterized by various analytical techniques including NMR, IR, MS, and elemental analysis (Veettil & Haridas, 2010).

Antitumor Activity

- Synthesis and Antitumor Activity : A study on the synthesis and reactions of certain 1,3-diphenylpyrazole-4-carboxaldehyde derivatives, including (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine, revealed potential antitumor activity. This highlights the role of such compounds in developing new chemotherapeutic agents (Amer, Ramses, & Mahgoub, 2018).

Catalytic Applications

- Palladium Complexes with Bis(phosphino)-amine Ligands : This study focused on synthesizing and characterizing palladium complexes containing bis(phosphino)-amine ligands, where (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine played a key role. These complexes were assessed for their catalytic activity in Heck coupling reactions, indicating their potential in organic synthesis processes (Gholivand et al., 2016).

Synthesis of Complex Organic Molecules

- Synthesis of New Amides : New carboxylic acid amides containing an N-methylpiperazine fragment, related to (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine, were synthesized. These amides represent key intermediates in the synthesis of complex organic molecules, including potential pharmaceuticals (Koroleva et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-1-(1,2-diphenylindol-3-yl)-N-(4-methylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4/c1-28-16-18-29(19-17-28)27-20-24-23-14-8-9-15-25(23)30(22-12-6-3-7-13-22)26(24)21-10-4-2-5-11-21/h2-15,20H,16-19H2,1H3/b27-20+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDISLKYPDVOOHJ-NHFJDJAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)

![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)

![Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2357851.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide](/img/structure/B2357856.png)